molecular formula C14H20ClNO8 B3269553 N-Acetyl-1-chloro-3,4,6-tri-O-acetyl-glucosaminide CAS No. 51236-40-9

N-Acetyl-1-chloro-3,4,6-tri-O-acetyl-glucosaminide

Cat. No.: B3269553
CAS No.: 51236-40-9
M. Wt: 365.76 g/mol
InChI Key: NAYYKQAWUWXLPD-GNMOMJPPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-1-chloro-3,4,6-tri-O-acetyl-glucosaminide typically involves the acetylation of glucosamine followed by chlorination. The process begins with the protection of the hydroxyl groups of glucosamine using acetyl groups to form 3,4,6-tri-O-acetyl-glucosamine. This intermediate is then reacted with acetyl chloride in the presence of a base such as pyridine to introduce the chloro group, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-1-chloro-3,4,6-tri-O-acetyl-glucosaminide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-Acetyl-1-chloro-3,4,6-tri-O-acetyl-glucosaminide involves its interaction with specific molecular targets and pathways:

Biological Activity

N-Acetyl-1-chloro-3,4,6-tri-O-acetyl-glucosaminide is a derivative of glucosamine that has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Antimicrobial Properties

Research has indicated that derivatives of N-acetylglucosamine exhibit significant antimicrobial activity. For instance, Allobetulin N-acetylglucosaminide has shown selective bacteriostatic activity against Staphylococcus aureus, suggesting potential applications in treating bacterial infections . This antimicrobial effect may be attributed to the compound's ability to interfere with bacterial cell wall synthesis.

Enzymatic Interactions

This compound is also known to interact with various enzymes involved in carbohydrate metabolism. Specifically, it may act as a substrate or inhibitor for β-N-acetylglucosaminidases, which are enzymes that hydrolyze glycosidic bonds in glycoproteins and glycolipids . This interaction can have implications in understanding metabolic disorders where glycosaminoglycans are involved.

Study 1: Antimicrobial Efficacy

A study focused on the synthesis and antimicrobial activity of glucosamine derivatives demonstrated that compounds similar to this compound possess selective activity against pathogenic bacteria. The findings highlighted the compound's potential as an alternative therapeutic agent in antibiotic-resistant infections .

Study 2: Enzyme Inhibition

Another research effort investigated the inhibitory effects of glucosamine derivatives on β-N-acetylglucosaminidases. The study found that certain acetylated glucosamines could significantly reduce enzyme activity, suggesting their potential role in managing conditions characterized by excessive glycosaminoglycan degradation .

Data Summary Table

Property Details
Chemical Name This compound
Synthesis Method Acetylation followed by chlorination
Antimicrobial Activity Effective against Staphylococcus aureus
Enzyme Interaction Inhibits β-N-acetylglucosaminidases
Potential Applications Antibiotic alternatives; metabolic disorder management

Properties

IUPAC Name

[(2R,3S,4R,5R)-5-acetamido-3,4-diacetyloxy-6-chlorooxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO8/c1-6(17)16-11-13(23-9(4)20)12(22-8(3)19)10(24-14(11)15)5-21-7(2)18/h10-14H,5H2,1-4H3,(H,16,17)/t10-,11-,12-,13-,14?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAYYKQAWUWXLPD-GNMOMJPPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1Cl)COC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1Cl)COC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Acetyl-1-chloro-3,4,6-tri-O-acetyl-glucosaminide
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